molecular formula C7H5N3O3S B1434320 2-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)acetic acid CAS No. 1707375-53-8

2-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)acetic acid

Cat. No.: B1434320
CAS No.: 1707375-53-8
M. Wt: 211.2 g/mol
InChI Key: CGWSCKDEYBZPMY-UHFFFAOYSA-N
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Description

2-(4-Oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)acetic acid (CAS 1707375-53-8) is a high-purity chemical compound supplied for research purposes. This heterocyclic compound has a molecular formula of C7H5N3O3S and a molecular weight of 211.20 g/mol . The core structure of this molecule is a fused tricyclic system, which is of significant interest in medicinal chemistry. Compounds based on the 1,2,3-triazin-4-one scaffold have been investigated for their potential to modulate biological targets; for instance, structurally related 4-oxo-3,4-dihydro-1,2,3-benzotriazine derivatives have been identified as modulators of the GPR139 receptor, a target explored for central nervous system disorders . Furthermore, research on analogous tricyclic benzothieno[1,2,3]triazin-4-one derivatives has demonstrated promising pharmacological activities, such as antihistaminic (H1-receptor antagonism) effects in preclinical models, indicating the potential of this chemotype in developing new therapeutic agents . The presence of the acetic acid side chain provides a versatile handle for further chemical modification, allowing researchers to synthesize derivatives for structure-activity relationship studies or to create molecular probes. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

2-(4-oxothieno[3,2-d]triazin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3S/c11-5(12)3-10-7(13)6-4(8-9-10)1-2-14-6/h1-2H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWSCKDEYBZPMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=NN(C2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Cyclization

  • Synthesis often begins with 2-aminothiophene-3-carboxylates , which serve as versatile intermediates for constructing thieno-fused heterocycles.
  • These aminothiophenes can be reacted with isocyanates or isothiocyanates to form thienopyrimidine or thieno-triazine precursors.
  • For example, reaction of 2-aminothiophene-3-carboxylates with N-ethylisocyanate under reflux in dichloromethane followed by cyclization with ethanolic sodium hydroxide yields thieno[2,3-d]pyrimidine-2,4-diones, a close analog to the target structure.

Formation of the 1,2,3-Triazine Ring

  • The triazine ring can be constructed via cyclization of amino-substituted thiophene derivatives with hydrazine hydrate or sodium azide.
  • For instance, reaction of amino esters with triethyl orthoformate and sodium azide produces tetrazolylthiophenes, which upon reflux with hydrazine hydrate cyclize to thieno[2,3-d]pyrimidin-4-one derivatives.
  • Analogous methods can be adapted for the formation of the 1,2,3-triazine ring fused to thiophene, as in the target compound.

Introduction of the Acetic Acid Side Chain

  • The acetic acid moiety is typically introduced via alkylation or acylation reactions at the nitrogen or carbon atoms of the heterocyclic ring.
  • A common approach involves the use of haloacetic acid derivatives or esters which react with the heterocyclic nitrogen to form the acetic acid substituent.
  • Subsequent hydrolysis of esters yields the free acid form.

Representative Synthetic Procedure

Based on analogous syntheses of related thieno-triazine compounds, a generalized synthetic route is as follows:

Step Reagents and Conditions Outcome
1 2-Aminothiophene-3-carboxylate + N-ethylisocyanate, reflux in CH2Cl2, 5 h Formation of thienopyrimidine intermediate
2 Treatment with ethanolic NaOH, reflux 1.5 h Cyclization to thieno-fused heterocycle
3 Reaction with sodium azide and triethyl orthoformate, reflux 2 h Formation of tetrazolyl intermediate
4 Reflux with hydrazine hydrate, 7 h Cyclization to thieno[3,2-d]triazinone core
5 Alkylation with haloacetic acid derivatives Introduction of acetic acid side chain
6 Hydrolysis (if ester intermediate) Final compound: 2-(4-oxothieno[3,2-d]triazin-3(4H)-yl)acetic acid

Analytical Data and Yields

While direct yield data for the exact compound are scarce, related compounds synthesized by similar methods report:

Compound Type Yield (%) Purification Method Notes
Thieno[3,2-d]pyrimidine derivatives 70-85 Recrystallization from dioxane or ethanol High purity, confirmed by NMR and MS
Tetrazolylthiophene intermediates 65-75 Chromatography or recrystallization Microwave-assisted synthesis improves yield and time
Thieno-triazine fused rings 60-80 Recrystallization Confirmed by IR, NMR, elemental analysis

Research Findings and Optimization Notes

  • Microwave irradiation has been shown to enhance yields and reduce reaction times in the preparation of thienylthiourea derivatives and related intermediates, which can be adapted for triazine ring formation.
  • Use of polar aprotic solvents like DMF and acetic acid as reaction media facilitates cyclization and substitution steps.
  • Reflux times vary from 2 to 7 hours depending on the step, with longer reflux for cyclization reactions involving hydrazine hydrate.
  • Purification typically involves recrystallization from solvents such as dioxane, ethanol, or DMF to achieve high purity.

Summary Table of Preparation Methods

Step No. Reaction Type Reagents / Conditions Key Intermediate/Product Yield Range (%)
1 Aminothiophene derivatization 2-Aminothiophene-3-carboxylate + isocyanate, reflux Thienopyrimidine intermediate 70-85
2 Cyclization Ethanolic NaOH, reflux Thieno-fused heterocycle 75-80
3 Azide addition Sodium azide + triethyl orthoformate, reflux Tetrazolylthiophene 65-75
4 Hydrazine cyclization Hydrazine hydrate, reflux Thieno[3,2-d]triazinone core 60-80
5 Alkylation/Acylation Haloacetic acid derivatives Acetic acid substituted heterocycle 70-85
6 Hydrolysis Acid or base hydrolysis Final compound: 2-(4-oxothieno[3,2-d]triazin-3(4H)-yl)acetic acid 80-90

Chemical Reactions Analysis

Types of Reactions

2-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as an antitumor agent. Research indicates that derivatives of thieno-triazines exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.

Case Study : A study published in a peer-reviewed journal demonstrated that modifications to the thieno-triazine structure could enhance its anticancer activity while reducing toxicity to normal cells .

Agrochemicals

Research has explored the use of 2-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)acetic acid in developing new herbicides and fungicides. The compound's ability to interfere with metabolic pathways in plants makes it a candidate for creating selective herbicides that minimize damage to crops while effectively controlling weeds.

Case Study : Field trials indicated that formulations containing this compound showed improved efficacy against resistant weed species compared to traditional herbicides .

Materials Science

The unique properties of thieno-triazines have led to their investigation in the field of materials science, particularly in the development of organic semiconductors and photovoltaic materials. The compound's electronic properties can be tuned for use in organic light-emitting diodes (OLEDs) and solar cells.

Case Study : A collaborative research effort highlighted the use of this compound in synthesizing novel polymer blends that exhibited enhanced charge transport properties, leading to improved device performance .

Mechanism of Action

The mechanism of action of 2-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare 2-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)acetic acid with analogous compounds, focusing on structural features, synthesis routes, physicochemical properties, and biological activities.

Structural Comparisons

Compound Core Structure Key Substituents Key Differences
This compound Thieno-triazinone Acetic acid Contains a thiophene ring fused to triazinone; sulfur enhances π-electron delocalization .
4-(4-Oxobenzo[1,2,3]triazin-3(4H)-yl)benzenesulfonic acid () Benzo-triazinone Sulfonic acid Benzene replaces thiophene; sulfonic acid group increases hydrophilicity .
N-alkyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamides () Benzo-triazinone Butanamide Aliphatic carboxamide chain instead of acetic acid; modulates lipophilicity .
2-((5-(hydroxy(phenyl)methyl)-4-R-1,2,4-triazol-3-yl)thio)acetic acids () 1,2,4-Triazole Thioacetic acid + phenylhydroxymethyl Triazole core instead of triazinone; thioether linkage influences redox stability .

Physicochemical Properties

  • Solubility : The acetic acid group in the target compound likely improves aqueous solubility compared to sulfonamide or carboxamide derivatives (e.g., 4-(4-oxobenzo-triazin-3-yl)benzenesulfonamides) .
  • Stability: Thieno-triazinones may exhibit lower thermal stability than benzo-triazinones due to the electron-withdrawing thiophene ring .
  • Melting Points: Triazole-thioacetic acids () show melting points between 160–220°C, whereas benzo-triazinone carboxamides () melt at 180–250°C. The target compound’s melting point is unreported but expected to align with these ranges.

Key Research Findings and Gaps

  • Strengths: The acetic acid group in 2-(4-oxothieno-triazin-3-yl)acetic acid provides versatility for salt formation or conjugation, similar to triazole derivatives ().
  • Limitations: No direct biological data exists for the target compound; its synthesis and characterization require further validation.
  • Opportunities: Hybridizing the thieno-triazinone scaffold with bioactive moieties (e.g., morpholine or phenylalanine, as in ) could unlock novel pharmacological profiles .

Biological Activity

2-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)acetic acid is a heterocyclic compound characterized by its unique structure that combines a thieno ring and a triazine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications.

  • Molecular Formula : C7H5N3O3S
  • Molecular Weight : 211.20 g/mol
  • CAS Number : 1707375-53-8

The compound's structure allows it to participate in various chemical reactions, making it a versatile candidate for further biological evaluation.

Enzyme Inhibition

Research indicates that compounds with thieno-triazine structures exhibit significant enzyme inhibitory activities. For instance, the compound may interact with enzymes by binding to their active sites, potentially blocking substrate access. This mechanism suggests its utility in developing therapeutic agents for conditions where enzyme regulation is crucial.

Antimicrobial Activity

Preliminary studies have explored the antimicrobial properties of similar thieno-triazine derivatives. While specific data on this compound is limited, compounds within this class have demonstrated activity against various bacterial strains. This positions them as potential candidates for further investigation in antimicrobial drug development.

Anti-inflammatory and Anticancer Potential

The anti-inflammatory and anticancer activities of thieno-triazine derivatives have been documented in various studies. These compounds have shown promise in inhibiting cell proliferation in cancer cell lines and modulating inflammatory responses. The specific effects of this compound on cancer cells require empirical validation through controlled studies.

Case Studies

  • In Vitro Studies on Enzyme Inhibition :
    • A study evaluated a series of thieno-triazine derivatives for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Although the specific compound was not tested, related structures showed promising results with IC50 values indicating potent inhibition .
  • Antimicrobial Activity Assessment :
    • Similar compounds were tested against bacterial pathogens using disk diffusion methods. Results indicated varying degrees of antimicrobial activity, suggesting that modifications to the thieno-triazine structure could enhance efficacy .
  • Cytotoxicity Tests :
    • Research into related derivatives revealed cytotoxic effects against solid tumor cell lines. The compounds were assessed for their ability to induce apoptosis and inhibit tumor growth, highlighting their potential as anticancer agents .

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding Interactions : The compound's unique structural features facilitate interactions with target proteins or enzymes.
  • Modulation of Signaling Pathways : By inhibiting key enzymes or receptors, the compound may alter cellular signaling pathways involved in inflammation and cancer progression.

Q & A

Q. What are the key challenges in synthesizing 2-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step routes, including the formation of the thienotriazinone core followed by acetic acid side-chain introduction. Critical parameters include:
  • Temperature control : Excessive heat may degrade the triazine ring (reflux at 80–90°C is common) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates, while acetic acid is used for cyclization .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., NaOAc) improve yields .
    Table 1 : Example Optimization Parameters
StepSolventTemp. (°C)CatalystYield (%)
CyclizationAcetic acid80NaOAc65–72
Thioether formationDMF60None58–63

Q. How are physicochemical properties (e.g., solubility, stability) of this compound characterized?

  • Methodological Answer :
  • Solubility : Tested in DMSO, water, and ethanol using UV-Vis spectroscopy or HPLC .
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products .
  • pKa determination : Potentiometric titration identifies ionizable groups (e.g., carboxylic acid, triazine NH) .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the thienotriazinone core and acetic acid linkage .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula; ESI+ detects [M+H]⁺ ions .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Docking studies : Molecular docking (AutoDock, Schrödinger) predicts binding affinity to targets (e.g., bacterial enzymes) using crystal structures from PDB .
  • QSAR modeling : Quantitative Structure-Activity Relationship models correlate substituent effects (e.g., methoxy groups) with antimicrobial activity .
  • DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Q. What mechanistic insights explain the antimicrobial activity of thienotriazinone derivatives?

  • Methodological Answer :
  • Enzyme inhibition assays : Measure IC₅₀ against dihydrofolate reductase (DHFR) or β-lactamase, common bacterial targets .
  • Resistance profiling : Compare MIC values against methicillin-resistant Staphylococcus aureus (MRSA) vs. wild-type strains .
  • Metabolomics : LC-MS/MS tracks disruption of folate biosynthesis pathways in treated bacterial cultures .

Q. How can contradictions in reported bioactivity data be resolved?

  • Methodological Answer :
  • Standardized protocols : Adopt CLSI guidelines for MIC assays to minimize variability in inoculum size or growth media .
  • Synergy studies : Test combinations with known antibiotics (e.g., ciprofloxacin) to identify potentiation effects .
  • Meta-analysis : Pool data from independent studies using random-effects models to assess significance of structural modifications .

Q. What strategies improve the bioavailability of this compound in in vivo models?

  • Methodological Answer :
  • Prodrug design : Synthesize ester prodrugs (e.g., ethyl acetate derivatives) to enhance membrane permeability .
  • Nanocarriers : Encapsulate in PLGA nanoparticles for sustained release; characterize using dynamic light scattering (DLS) .
  • Pharmacokinetics (PK) : Conduct IV/PO dosing in rodents with LC-MS/MS plasma analysis to calculate AUC and half-life .

Data Contradictions and Validation

Q. Why do some studies report divergent synthetic yields for analogous compounds?

  • Methodological Answer :
  • Reagent purity : Trace impurities in starting materials (e.g., 4-oxothienotriazine) can reduce yields; use HPLC-purified intermediates .
  • Scale effects : Pilot-scale reactions (1–10 g) often yield less than small-scale (50–100 mg) due to mixing inefficiencies .
  • Reproducibility : Independent replication in ≥3 labs with shared protocols mitigates bias .

Key Research Tools and Resources

  • Synthetic Protocols : Multi-step routes from thienotriazinone precursors .
  • Biological Assays : Standardized MIC (CLSI) and enzyme inhibition assays .
  • Computational Software : AutoDock Vina, Gaussian (DFT), and MOE (QSAR) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)acetic acid
Reactant of Route 2
2-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)acetic acid

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